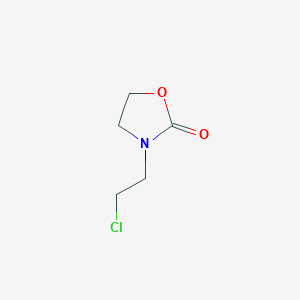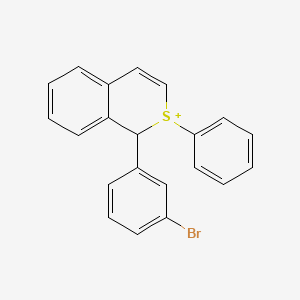
1-(3-bromophenyl)-2-phenyl-1H-isothiochromen-2-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-bromophenyl)-2-phenyl-1H-isothiochromen-2-ium is a synthetic organic compound that belongs to the class of isothiochromenium salts This compound is characterized by the presence of a bromophenyl group and a phenyl group attached to an isothiochromenium core
Méthodes De Préparation
The synthesis of 1-(3-bromophenyl)-2-phenyl-1H-isothiochromen-2-ium typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Cyclization: Formation of the isothiochromenium core through cyclization reactions, often involving sulfur-containing reagents.
Phenylation: Introduction of the phenyl group via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
Analyse Des Réactions Chimiques
1-(3-bromophenyl)-2-phenyl-1H-isothiochromen-2-ium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(3-bromophenyl)-2-phenyl-1H-isothiochromen-2-ium has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell proliferation.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 1-(3-bromophenyl)-2-phenyl-1H-isothiochromen-2-ium involves its interaction with molecular targets and pathways within cells. The compound may exert its effects by:
Binding to specific enzymes or receptors: This can modulate their activity and influence cellular processes.
Interfering with DNA or RNA synthesis: This can inhibit cell proliferation and induce cell death.
Modulating signaling pathways: The compound may affect pathways involved in cell growth, apoptosis, and stress responses.
Comparaison Avec Des Composés Similaires
1-(3-bromophenyl)-2-phenyl-1H-isothiochromen-2-ium can be compared with other similar compounds, such as:
1-(3-bromophenyl)pyrrolidine: This compound also contains a bromophenyl group but has a pyrrolidine core instead of an isothiochromenium core.
1-(3-bromophenyl)-7-chloro-6-methoxy-3,4-dihydroisoquinoline: This compound has a similar bromophenyl group but differs in its core structure and additional substituents.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
55092-30-3 |
|---|---|
Formule moléculaire |
C21H16BrS+ |
Poids moléculaire |
380.3 g/mol |
Nom IUPAC |
1-(3-bromophenyl)-2-phenyl-1H-isothiochromen-2-ium |
InChI |
InChI=1S/C21H16BrS/c22-18-9-6-8-17(15-18)21-20-12-5-4-7-16(20)13-14-23(21)19-10-2-1-3-11-19/h1-15,21H/q+1 |
Clé InChI |
QHMSNKYRSCOTFT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[S+]2C=CC3=CC=CC=C3C2C4=CC(=CC=C4)Br |
SMILES canonique |
C1=CC=C(C=C1)[S+]2C=CC3=CC=CC=C3C2C4=CC(=CC=C4)Br |
Synonymes |
2 alpha-bromoacetoxyprogesterone 2-bromoacetoxyprogesterone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


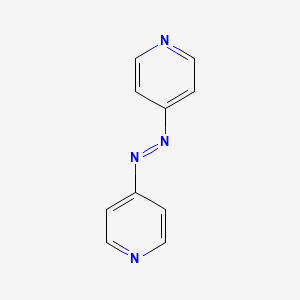
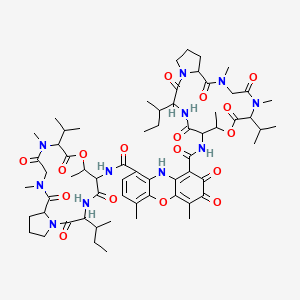
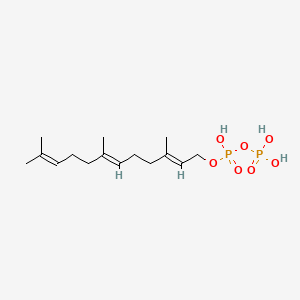
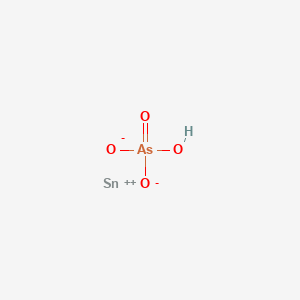

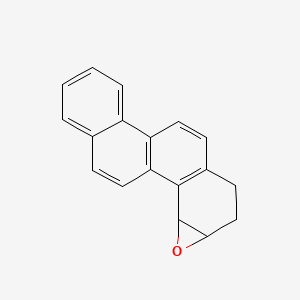
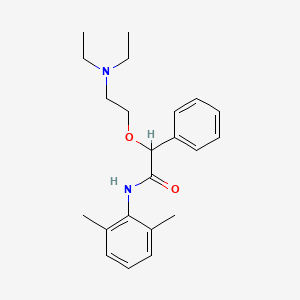
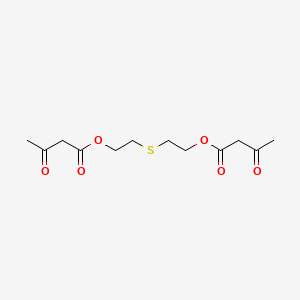

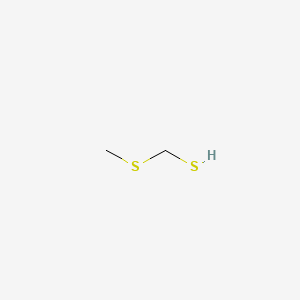
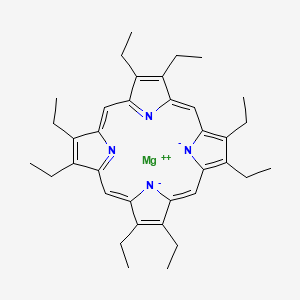
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy(phosphonooxy)phosphinothioyl] hydrogen phosphate](/img/structure/B1211803.png)
